Neuroprotectin D1

Pain Neuroinflammation TRPV1

Neuroprotectin D1 (NPD1, also known as Protectin D1), CAS 660430-03-5, is an endogenous, stereoselective lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It belongs to the protectin family of specialized pro-resolving mediators (SPMs) and is primarily biosynthesized in neural tissues and the retina in response to cellular stress or neurotrophin stimulation.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 660430-03-5
Cat. No. B1255393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuroprotectin D1
CAS660430-03-5
Synonyms10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid
neuroprotectin D1
protectin D1
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O
InChIInChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1
InChIKeyCRDZYJSQHCXHEG-SFVBTVKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuroprotectin D1 (CAS 660430-03-5) Supply: A Specialized Pro-Resolving Mediator (SPM) for Neuroprotection Research


Neuroprotectin D1 (NPD1, also known as Protectin D1), CAS 660430-03-5, is an endogenous, stereoselective lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) [1]. It belongs to the protectin family of specialized pro-resolving mediators (SPMs) and is primarily biosynthesized in neural tissues and the retina in response to cellular stress or neurotrophin stimulation [2]. NPD1 exerts potent anti-inflammatory, anti-apoptotic, and neuroprotective bioactions, positioning it as a critical tool compound for research into neurodegeneration, neuroinflammation, and endogenous resolution pathways [3].

Endogenous SPM for neuroprotection and resolution pathway studies
Stereoselective ligand (10R,17S) for distinct receptor binding assays
Research tool for neuroinflammation and retinal cell-signaling models

Why Generic DHA Metabolites Cannot Substitute for Neuroprotectin D1 (NPD1) in Targeted Research


Substitution with other DHA-derived SPMs (e.g., Resolvin D1, Protectin DX, Maresin 1) or the DHA precursor itself is scientifically invalid for experiments requiring Neuroprotectin D1 (NPD1) specificity. NPD1 possesses a unique stereochemical configuration (10R,17S-dihydroxy-docosahexaenoic acid) and engages distinct, stereoselective binding sites with high affinity, which are not recognized by structurally related compounds [1]. Furthermore, direct comparative studies demonstrate that NPD1 exhibits a distinct pharmacological profile compared to its closest analogs in terms of target potency, receptor activation bias, and dose-response characteristics [2]. Procurement of the precise compound ensures experimental fidelity and prevents the confounding of data that arises from off-target or weaker activities of related metabolites.

DHA precursor
Lacks the specific 10R,17S stereochemistry required for target engagement; may not activate NPD1-selective pathways.
Other DHA-derived SPMs
RvD1, PDX, and MaR1 exhibit divergent receptor activation profiles and potency shifts; may not reproduce NPD1-specific binding or functional outcomes.
Racemic or isomer mixtures
Stereochemical impurities may confound stereoselective binding experiments and shift assay response context.

Quantitative Differentiation of Neuroprotectin D1 (CAS 660430-03-5) vs. Key Comparators


Superior Potency at TRPV1: NPD1 vs. Resolvin D1 (RvD1)

In dissociated dorsal root ganglion (DRG) neurons, Neuroprotectin D1 (NPD1) inhibits capsaicin-induced TRPV1 currents with an IC50 of 0.4 nM [1]. This is approximately 2.5-fold more potent than Resolvin D1 (RvD1), a closely related DHA-derived SPM, which inhibits TRPV1 with an IC50 of 1 nM [2]. Furthermore, NPD1 is ≈500 times more potent than the synthetic TRPV1 antagonist AMG9810 [1].

TRPV1 Inhibition (IC₅₀)
Head-to-head
0.4 nM
2.5-fold vs RvD1; 500-fold vs AMG9810
Reported higher target engagement at low concentrations; supports TRPV1 pathway studies.
DRG neuron patch-clamp; capsaicin-induced currents.
Pain Neuroinflammation TRPV1

High-Affinity Stereoselective Binding: NPD1 vs. Resolvin E1 (RvE1) and Lipoxin A4 (LXA4)

Neuroprotectin D1 (NPD1) demonstrates high-affinity, stereoselective binding to human ARPE-19 retinal pigment epithelial cells with a dissociation constant (Kd) of 31.3 ± 13.1 pmol/mg of cell protein [1]. It also displays specific binding to isolated human neutrophils (Kd ~25 nM) [1]. In competition assays, neither Resolvin E1 (RvE1) nor Lipoxin A4 (LXA4) competed for [3H]-NPD1 specific binding on human neutrophils, confirming the existence of a distinct, NPD1-specific binding site [1].

Specific Binding (Kd)
Head-to-head
31.3 pmol/mg
ARPE-19 cells; no competition by RvE1 or LXA4
Supports a distinct, NPD1-specific binding site; enables receptor identification studies.
Radioligand binding; Kd ~25 nM on human neutrophils.
Receptor Binding Retinal Biology Neutrophil Biology

Divergent Anti-Inflammatory Profile in Human Macrophages: NPD1 vs. Protectin DX (PDX)

A dose-dependent comparative study in human primary macrophages revealed that Neuroprotectin D1 (NPD1) and its isomer Protectin DX (PDX) have distinct anti-inflammatory efficacies. At a low concentration of 0.1 µM, NPD1 significantly reduced both IL-6 (−14.9%, p<0.05) and TNF-α (−26.7%, p<0.05) secretion [1]. In contrast, PDX, along with other tested neuroprostanes, required a 100-fold higher concentration (10 µM) to achieve their most potent effects [1].

Cytokine Modulation
Head-to-head
0.1 µM
IL-6 −14.9%, TNF-α −26.7%
Active at 100-fold lower concentration than PDX; supports low-dose experimental design.
Human primary macrophages, LPS-stimulated; PDX requires 10 µM.
Immunology Macrophage Biology Cytokines

In Vivo Analgesic Efficacy: NPD1 is Effective in Established Pain Models

In a mouse model of post-operative pain following tibial bone fracture (fPOP), intrathecal (IT) post-operative treatment with a single dose of Neuroprotectin D1 (NPD1) (500 ng) effectively reduced both established mechanical and cold allodynia [1]. A direct comparative analysis in this study showed that while NPD1, Maresin 1 (MaR1), Resolvin D1 (RvD1), and Resolvin D5 (RvD5) all provided analgesic effects, Resolvin D3 (RvD3) and Resolvin D4 (RvD4) were ineffective [1]. This highlights the specific efficacy of NPD1 within the DHA-derived SPM family.

In Vivo Pain Model
Head-to-head
NPD1 effective; RvD3/RvD4 inactive
Functional divergence among DHA-derived SPMs; supports model-specific endpoint review.
Mouse post-operative pain (fPOP); 500 ng IT.
Pain In Vivo Pharmacology Post-Operative Pain

Comparative Receptor Activation Bias: NPD1 Preferentially Activates PPARα vs. PDX and Neuroprostanes

Analysis of PPAR transactivation in cellular assays shows that Neuroprotectin D1 (NPD1) displays a distinct receptor activation profile compared to other DHA-derived metabolites. While NPD1 and Protectin DX (PDX) both activate PPARs, NPD1 demonstrates a stronger preference for activating PPARα, whereas neuroprostanes (e.g., 14-A4t- and 4-F4t-NeuroP) preferentially activate PPARγ [1]. This suggests that these structurally similar molecules engage overlapping but non-identical signaling pathways.

Nuclear Receptor Bias
Cross-study comparable
Preferential PPARα activation
PPAR isotype selectivity context differs from neuroprostanes (PPARγ bias).
Cellular transactivation assays.
Nuclear Receptors PPAR Transactivation

High-Impact Application Scenarios for Neuroprotectin D1 (CAS 660430-03-5) Based on Quantitative Evidence


Dissecting TRPV1-Mediated Nociception and Synaptic Plasticity

Due to its unparalleled potency as an endogenous TRPV1 inhibitor (IC50 = 0.4 nM), which is 2.5-fold higher than Resolvin D1 [1], NPD1 is the superior tool for studying TRPV1-dependent pain pathways and central sensitization. Its ability to block TNF-α and capsaicin-evoked synaptic potentiation at low nanogram doses in vivo makes it essential for pain researchers seeking a highly specific, endogenous modulator, avoiding the confounding pharmacology of less potent or less selective SPMs.

Investigating Unique Neuroprotective Signaling in Retinal and Neurodegenerative Disease

The discovery of a unique, high-affinity stereoselective binding site for NPD1 on retinal pigment epithelial cells (Kd = 31.3 pmol/mg) [2] and its lack of competition by Resolvin E1 or Lipoxin A4 confirms the existence of an NPD1-specific receptor pathway. This makes NPD1 the only relevant probe for characterizing this distinct signaling axis, which is critical for understanding endogenous neuroprotective mechanisms in the retina and brain.

Low-Dose Modulation of Macrophage-Mediated Inflammation

NPD1 is the optimal compound for studies requiring potent anti-inflammatory action at low, physiologically relevant concentrations. Direct comparative data show NPD1 significantly reduces IL-6 and TNF-α secretion at 0.1 µM, whereas its isomer Protectin DX and other DHA-derived oxylipins require 100-fold higher concentrations (10 µM) to achieve similar effects [3]. For in vitro macrophage assays and ex vivo models, NPD1 ensures robust efficacy without the confounding high doses required by its analogs.

Validating Efficacy in In Vivo Pain Resolution Models

In established post-operative pain models, NPD1 demonstrates clear therapeutic efficacy, while other DHA-derived resolvins (RvD3, RvD4) are inactive [4]. This functional divergence within the DHA metabolome underscores that NPD1 is a non-substitutable reagent for in vivo pharmacology studies aimed at identifying novel analgesics or understanding endogenous pain resolution. Its use is critical for generating translatable data that is not obtainable with other SPMs.

Application
Selection Property
Validation Focus
TRPV1-mediated nociception and synaptic plasticity research
TRPV1 channel inhibition profile
Pain-model endpoint characterization; dose-response profiling
Retinal and neurodegenerative signaling pathway studies
Stereoselective binding site specificity
Confirmation of NPD1-specific receptor engagement
Low-dose macrophage inflammation modulation studies
Low-concentration cytokine modulation profile
Cytokine secretion endpoints at nanomolar levels
In vivo pain resolution model validation
Distinct functional profile within SPM family
Allodynia reduction endpoint comparison; SPM specificity

Technical Documentation Hub

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45 linked technical documents
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